molecular formula C16H16N2O4S B2694410 N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877633-79-9

N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B2694410
CAS No.: 877633-79-9
M. Wt: 332.37
InChI Key: OSJIJQJIGDZKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic organic compound that features a nitrophenyl group, a thiophene ring, and an oxane (tetrahydropyran) ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene ring: This step might involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the nitrophenyl group: This can be done through nitration reactions followed by amide formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo reduction to form an amino group.

    Reduction: The thiophene ring can participate in electrophilic substitution reactions.

    Substitution: The oxane ring can be functionalized through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

    Reduction of nitrophenyl group: Formation of N-(3-aminophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide.

    Substitution on oxane ring: Formation of various substituted oxane derivatives.

Scientific Research Applications

N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can have several applications:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological activities.

    Industry: Utilized in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide: Similar in structure but with different substituents.

    N-(3-nitrophenyl)-4-(furan-2-yl)oxane-4-carboxamide: Similar but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of both a nitrophenyl group and a thiophene ring in the same molecule can impart unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(3-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-15(17-12-3-1-4-13(11-12)18(20)21)16(6-8-22-9-7-16)14-5-2-10-23-14/h1-5,10-11H,6-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJIJQJIGDZKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.